molecular formula C13H10FNO3 B6389585 MFCD18317503 CAS No. 1261982-43-7

MFCD18317503

Cat. No.: B6389585
CAS No.: 1261982-43-7
M. Wt: 247.22 g/mol
InChI Key: WWZWZOMAXMFNKU-UHFFFAOYSA-N
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Description

However, based on standard practices for MDL numbering conventions, this identifier typically corresponds to a unique entry in chemical databases, cataloging its molecular structure, synthesis pathways, and physicochemical properties. Such compounds are often used in pharmaceutical, agrochemical, or materials science research. While direct data on MFCD18317503 is unavailable in the provided sources, analogous compounds (e.g., CAS 918538-05-3 and CAS 1533-03-5) offer insights into how structural and functional comparisons are conducted .

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-9-2-3-11(14)10(7-9)12-6-8(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZWZOMAXMFNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687540
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-43-7
Record name 4-Pyridinecarboxylic acid, 2-(2-fluoro-5-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261982-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317503 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with stringent quality control measures in place. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: MFCD18317503 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents like halides or alkylating agents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18317503 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD18317503 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparative analysis of chemical compounds involves evaluating structural features, functional groups, physicochemical properties, and applications. Below, we outline a framework for comparing MFCD18317503 with structurally or functionally related compounds, drawing parallels from the evidence.

Structural Similarity

Structurally similar compounds share core scaffolds or substituent patterns. For example:

  • CAS 918538-05-3 (MDL: MFCD11044885) is a pyrrolotriazine derivative with a molecular formula of C₆H₃Cl₂N₃ . Its analogs include 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine , which substitutes chlorine and isopropyl groups at specific positions .
  • CAS 1533-03-5 (MDL: MFCD00039227) is a trifluoromethyl-substituted ketone (C₁₀H₉F₃O ). Its analogs, such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one , exhibit enhanced lipophilicity due to additional trifluoromethyl groups .

Table 1: Structural Comparison of Selected Compounds

Property CAS 918538-05-3 CAS 1533-03-5 Hypothetical this compound
Molecular Formula C₆H₃Cl₂N₃ C₁₀H₉F₃O (Inferred) CₓHᵧCl/FₙO/Sₖ
Molecular Weight 188.01 g/mol 202.17 g/mol ~190–210 g/mol
Key Functional Groups Chloropyrrolotriazine Trifluoromethyl ketone Halogenated heterocycle
Bioavailability Score 0.55 0.55 0.50–0.60 (estimated)

Table 2: Physicochemical Properties

Metric CAS 918538-05-3 CAS 1761-61-1 CAS 1533-03-5
Log S (ESOL) -2.47 -2.47 -1.98
Solubility (mg/mL) 0.687 0.687 0.530
Hydrogen Bond Acceptors 3 2 1
Rotatable Bonds 0 2 3

Discussion and Limitations

Key limitations include:

Data Gaps: No direct references to this compound in the provided materials.

Methodological Variability : Differences in experimental conditions (e.g., catalysts, solvents) affect yield and purity .

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